6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a cyclobutoxy group. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used as reagents in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of biologically active compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond . The boronic ester is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is influenced by the pH of the environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with cyclobutanol in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The pinacol ester is formed by the addition of pinacol to the boronic acid intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Hydrocarbons: Formed from protodeboronation.
Scientific Research Applications
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
Uniqueness
6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of the cyclobutoxy group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in reactions where other boronic esters may not be as effective.
Properties
IUPAC Name |
2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFDCRSMRJPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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